molecular formula C17H18N2O3 B2838017 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941919-49-9

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2838017
CAS No.: 941919-49-9
M. Wt: 298.342
InChI Key: RMIJYVSXDPJNMV-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperidinone moiety, and a carboxamide group. Its chemical properties and reactivity make it an interesting subject for study in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, showing a high selectivity for FXa over other human coagulation proteases .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the coagulation process, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound leads to a reduction in thrombin generation . This results in a decrease in blood clot formation, which can prevent and treat various thromboembolic diseases .

Biochemical Analysis

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is known to interact with various enzymes and proteins. It is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It also inhibits FXa from rabbits, rats, and dogs, which parallels its antithrombotic potency in these species .

Cellular Effects

In terms of cellular effects, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it could influence cell signaling pathways related to coagulation and thrombosis.

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of FXa. It binds in the active site of FXa, leading to a rapid onset of inhibition . This binding interaction is reversible, as demonstrated by the recovery of FXa activity upon dilution of a pre-formed FXa:compound complex .

Temporal Effects in Laboratory Settings

Its potent FXa inhibitory activity suggests that it could have long-term effects on cellular function, particularly in the context of coagulation and thrombosis .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

It is known that its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinone Moiety: This step involves the reaction of 4-methyl-3-nitrobenzaldehyde with piperidine under specific conditions to form the piperidinone intermediate.

    Coupling with Furan-2-carboxylic Acid: The piperidinone intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the piperidinone moiety to form corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the furan ring are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nucleophilic substitution using sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic or furan rings.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIJYVSXDPJNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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